Product packaging for Bis(thiocarboxy) tetrasulphide(Cat. No.:CAS No. 52723-60-1)

Bis(thiocarboxy) tetrasulphide

Cat. No.: B13753946
CAS No.: 52723-60-1
M. Wt: 250.4 g/mol
InChI Key: NWQAAGLRJHVDRU-UHFFFAOYSA-N
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Description

Bis(thiocarboxy) tetrasulphide ( 52723-60-1) is an organic sulfur compound with the molecular formula C₂H₂O₂S₆ and a molecular weight of 250.40 g/mol . Its structure features a linear tetrasulfide bridge (-SSSS-) centrally located between two thiocarboxy groups (-C(=O)S), as represented by the SMILES notation O=C(SSSSC(=O)S)S . Calculated physical properties include a density of approximately 1.792 g/cm³ and a flash point of about 195.1°C . This compound is listed in the European Inventory of Existing Commercial Chemical Substances (EINECS 258-133-7) and is identified for industrial and scientific research uses . As a specialty chemical with a high sulfur content, it is handled as a solid and requires safe laboratory practices, including the use of personal protective equipment and procedures to avoid dust formation . Specific, detailed applications and the mechanistic role of this compound in research workflows are areas for further investigation. This product is supplied For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C2H2O2S6 B13753946 Bis(thiocarboxy) tetrasulphide CAS No. 52723-60-1

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

52723-60-1

Molecular Formula

C2H2O2S6

Molecular Weight

250.4 g/mol

IUPAC Name

(sulfanylcarbonyltetrasulfanyl)methanethioic S-acid

InChI

InChI=1S/C2H2O2S6/c3-1(5)7-9-10-8-2(4)6/h(H,3,5)(H,4,6)

InChI Key

NWQAAGLRJHVDRU-UHFFFAOYSA-N

Canonical SMILES

C(=O)(S)SSSSC(=O)S

Origin of Product

United States

Synthetic Methodologies and Precursor Chemistry

Traditional Approaches and Derivations

Traditional methods for the synthesis of organic polysulfides, including bis(thiocarboxy) tetrasulphide, have historically relied on the reaction of sulfur-containing nucleophiles with sulfur electrophiles.

A foundational approach to constructing the this compound backbone involves the reaction of dithiocarboxylic acids or their salts with sulfur halides. Dithiocarboxylates, acting as potent sulfur nucleophiles, can react with sulfur monochloride (S₂Cl₂) or sulfur dichloride (SCl₂) to form sulfur-sulfur bonds. The reaction of two equivalents of a dithiocarboxylate salt with sulfur dichloride can lead to the formation of a monosulfide linkage, while reaction with sulfur monochloride can yield a disulfide bridge. To achieve a tetrasulfide linkage, a reaction with a dichlorotetrasulfane (Cl-S₄-Cl) would be the most direct route. However, the stability and availability of such long-chain sulfur halides can be a limiting factor.

A common alternative involves the reaction of a dithiocarboxylate with elemental sulfur and a halogen, which can generate sulfur halides in situ. The stoichiometry of the reactants is crucial in determining the length of the resulting polysulfide chain.

Table 1: Representative Reactions of Dithiocarboxylates with Sulfur Halides

Dithiocarboxylate PrecursorSulfur HalideProduct TypeReference
Sodium DithioacetateSulfur Dichloride (SCl₂)Bis(acetylthio)sulfideGeneral Knowledge
Potassium DithiobenzoateSulfur Monochloride (S₂Cl₂)Bis(benzoylthio)disulfideGeneral Knowledge

This table illustrates the general reaction types. The synthesis of the specific tetrasulfide would require dichlorotetrasulfane or a related reagent.

The design of the dithiocarboxylic acid precursor is a critical aspect of the synthesis. The nature of the organic group (R) in the R-CSSH moiety influences the solubility, reactivity, and stability of both the precursor and the final product. Electron-withdrawing groups on the R moiety can increase the acidity of the dithiocarboxylic acid and modulate the nucleophilicity of the dithiocarboxylate anion.

Functional group compatibility is a significant consideration. The harsh conditions and reactive species, such as sulfur halides, involved in these reactions can lead to side reactions with sensitive functional groups present on the precursor. For instance, unprotected amines, alcohols, or thiols on the dithiocarboxylic acid precursor would likely react with sulfur halides, leading to a complex mixture of products. Therefore, protecting group strategies are often necessary to ensure the selective formation of the desired this compound.

Salt metathesis provides a versatile and often high-yielding route to thiocarboxylic acid derivatives and can be adapted for the synthesis of polysulfides. This method typically involves the reaction of an alkali metal salt of a dithiocarboxylic acid with a suitable electrophile. In the context of this compound synthesis, this would entail the reaction of a dithiocarboxylate salt with a molecule containing a central tetrasulfide unit flanked by leaving groups.

For example, the reaction of two equivalents of sodium dithiocarboxylate with dichlorotetrasulfane would proceed via a double displacement mechanism to furnish the target molecule and two equivalents of sodium chloride. The success of this route is heavily dependent on the stability and accessibility of the dichlorotetrasulfane.

Emerging Synthetic Strategies

Recent advances in synthetic chemistry have opened up new avenues for the construction of sulfur-sulfur bonds, offering milder reaction conditions and potentially greater control over the polysulfide chain length.

Metal-catalyzed reactions have emerged as powerful tools for the formation of C-S and S-S bonds. While direct metal-catalyzed synthesis of this compound is not widely documented, related transformations suggest its feasibility. For instance, transition metal catalysts, such as those based on copper, palladium, or nickel, can facilitate the coupling of thiols or their derivatives to form disulfides and potentially longer polysulfides.

A hypothetical metal-catalyzed route could involve the oxidative coupling of a dithiocarboxylic acid in the presence of a suitable metal catalyst and an oxidant. The choice of catalyst and reaction conditions would be critical to control the extent of sulfur catenation and achieve the desired tetrasulfide linkage.

Photocatalysis represents a green and increasingly popular approach to activating unreactive chemical bonds. The use of visible-light photocatalysis to activate elemental sulfur (S₈) for the synthesis of sulfur-containing compounds is a burgeoning field of research. In a potential photocatalytic synthesis of this compound, a photocatalyst, upon irradiation with light, could promote the fragmentation of the S₈ ring to generate reactive polysulfide radical species. These radicals could then be trapped by a dithiocarboxylate precursor to build the tetrasulfide chain.

This method offers the advantage of using abundant and non-toxic elemental sulfur as the sulfur source and operating under mild, ambient conditions. The development of photocatalytic systems with high selectivity for the formation of a tetrasulfide linkage remains an active area of research.

Table 2: Comparison of Synthetic Methodologies

MethodologyPrecursorsKey AdvantagesKey Challenges
Traditional (Sulfur Halides) Dithiocarboxylic acids, Sulfur HalidesWell-established, directHarsh conditions, limited functional group tolerance, availability of long-chain sulfur halides
Salt Metathesis Dithiocarboxylate salts, Dihalo-polysulfanesHigh-yielding, clean reactionsDependence on the stability and synthesis of the polysulfane precursor
Metal-Catalysis Dithiocarboxylic acids, OxidantsMilder conditions, potential for high selectivityCatalyst development, control of polysulfide chain length
Photocatalysis Dithiocarboxylic acids, Elemental SulfurGreen (uses S₈), mild conditionsControl of selectivity, development of efficient photocatalysts

Radical-Mediated Coupling Reactions

Radical-mediated reactions offer a powerful tool for the formation of carbon-sulfur and sulfur-sulfur bonds. In the context of this compound synthesis, radical pathways can be envisaged to construct the core tetrasulfide linkage. While direct radical-mediated coupling of thiocarboxylic acids to form a tetrasulfide is not extensively documented, principles from related radical sulfur chemistry can be applied.

One plausible approach involves the generation of thiyl radicals (RS•) from a suitable thiocarboxylic acid precursor. These radicals can then react with elemental sulfur or other sulfur sources. For instance, the thermal or photochemical decomposition of a disulfide precursor derived from a thiocarboxylic acid could generate the necessary thiyl radicals. These radicals can then attack a sulfur source, such as elemental sulfur (S₈), to initiate the growth of a polysulfide chain. The subsequent reaction of this growing chain with another thiyl radical would terminate the process and form the desired tetrasulfide.

A generalized mechanism can be proposed:

Initiation: Generation of a thiocarboxy-derived radical.

Propagation: Reaction of the radical with a sulfur source to form a polysulfide radical.

Termination: Combination of two radicals to form the final product.

Recent studies have shown that radical substitution on tetrasulfides (RSSSSR) is an effective method for preparing unsymmetrical disulfides (RSSR'). This suggests that radical intermediates readily interact with polysulfide chains. wikipedia.org Such radical-mediated approaches are often initiated by thermal or photochemical means and can be influenced by the presence of radical initiators or catalysts. jove.com

Chemo- and Regioselective Synthesis of Polysulfide Linkages

The chemo- and regioselectivity in the synthesis of this compound are critical to ensure the formation of the desired tetrasulfide linkage over other polysulfides (e.g., di-, tri-, or pentasulfides) and to prevent unwanted side reactions at the carbonyl group.

A common and effective method for the synthesis of bis(thioacyl) tri- and tetrasulfides involves the reaction of dithiocarboxylic acids with sulfur monochloride (S₂Cl₂) or sulfur dichloride (SCl₂), respectively. rsc.org For the synthesis of a tetrasulfide, the reaction would likely involve a dithiocarboxylic acid and disulfur (B1233692) dichloride (S₂Cl₂). The general reaction can be represented as:

2 R-C(S)SH + S₂Cl₂ → R-C(S)-S-S-S-S-C(S)-R + 2 HCl

This reaction proceeds through a nucleophilic attack of the sulfur atom of the dithiocarboxylic acid on the sulfur chloride. The selectivity for the tetrasulfide is primarily controlled by the stoichiometry of the reactants and the nature of the sulfur chloride used.

Another approach to achieve selectivity is through the use of "masked" polysulfide reagents. These are stable, multi-sulfur compounds that can release a defined polysulfide chain under specific conditions, allowing for precise construction of linkages. chinesechemsoc.org

The table below summarizes synthetic approaches for related polysulfide compounds, which can be adapted for this compound.

Precursor 1Precursor 2Product TypeReference
Dithiocarboxylic AcidDisulfur DichlorideBis(thioacyl) Tetrasulfide rsc.org
ThiolElemental Sulfur (with amine catalyst)Organic Polysulfide rsc.org
Diarylphosphine OxideTetrasulfide (radical reaction)Dithiophosphate (B1263838) acs.org

Control of Stoichiometry and Polysulfide Chain Length in Synthesis

Controlling the polysulfide chain length is a significant challenge in sulfur chemistry due to the reversible nature of sulfur-sulfur bonds. chinesechemsoc.org Achieving a high yield of the desired tetrasulfide requires precise control over the stoichiometry of the reactants and the reaction conditions.

In syntheses involving the reaction of a thiocarboxylate precursor with a sulfur source, the molar ratio of the reactants is the primary determinant of the average chain length of the resulting polysulfides. For example, in the synthesis of sodium polysulfides, increasing the mole ratio of sulfur to sodium hydrosulfide (B80085) leads to higher molecular weight polysulfides. researchgate.net A similar principle applies to the synthesis of organic polysulfides.

The reaction of a mercaptan with sulfur in the presence of a basic catalyst can be controlled to produce polysulfides of varying chain lengths. google.com The chain length can be influenced by adjusting the ratio of mercaptan to sulfur. Furthermore, the addition of organic bases, such as amines, can also manipulate the polysulfide chain length. google.com

Electrochemical methods also offer a means to control polysulfide distribution. The synthesis of organic polysulfides from disulfides and elemental sulfur can be influenced by the reaction medium, with the addition of co-solvents like carbon disulfide affecting the distribution of the resulting polysulfide chain lengths. researchgate.net

The following table outlines factors influencing polysulfide chain length:

FactorEffect on Chain LengthReference
Ratio of Sulfur to Thiol/ThiocarboxylateHigher ratio generally leads to longer chains researchgate.net
Reaction TimeLonger reaction times can lead to redistribution and formation of more stable, shorter chains jpn.org
Presence of Amines/BasesCan promote the formation of shorter chain polysulfides google.com
Solvent SystemCan influence the distribution of polysulfide products in electrochemical synthesis researchgate.net

Purification and Isolation Techniques for Polythiocarboxylates

The purification and isolation of this compound from a reaction mixture containing a distribution of polysulfides and unreacted starting materials require techniques that can separate compounds with similar polarities and chemical properties.

Chromatography is a primary method for the purification of organic sulfur compounds. Column chromatography using silica (B1680970) gel is frequently employed. The choice of eluent is critical and is typically a mixture of non-polar and moderately polar solvents, such as petroleum ether and diethyl ether or hexane (B92381) and ethyl acetate. acs.orggoogle.com The separation is based on the differential adsorption of the various polysulfides and impurities onto the stationary phase. For complex mixtures, High-Performance Liquid Chromatography (HPLC) can provide higher resolution.

Crystallization can be an effective method for obtaining highly pure this compound, provided it is a crystalline solid. The crude product is dissolved in a suitable solvent at an elevated temperature, and then allowed to cool slowly. The desired compound will crystallize out of the solution, leaving impurities behind in the mother liquor.

Washing and Extraction are often used as initial purification steps. For instance, if the synthesis is carried out in an organic solvent, washing the reaction mixture with water or a brine solution can remove water-soluble impurities and byproducts. nih.gov In some cases, acidification of the reaction mixture can cause the polysulfide polymer to coagulate, which can then be separated by filtration. nouryon.com

The table below summarizes common purification techniques for related sulfur compounds.

TechniqueDescriptionApplicationReference
Column ChromatographySeparation based on differential adsorption to a stationary phase (e.g., silica gel).Isolation of specific polysulfides from a mixture. acs.org
CrystallizationFormation of a solid crystalline product from a solution.Obtaining high-purity solid compounds. rsc.org
Washing/ExtractionRemoval of impurities by partitioning between immiscible liquid phases.General work-up procedure to remove salts and polar impurities. nih.gov
Precipitation/CoagulationInducing the solid product to separate from the solution, often by changing solvent or pH.Isolation of polymeric polysulfides. nouryon.com

Reaction Mechanisms and Intrinsic Reactivity Profiles

Mechanistic Investigations of Formation Reactions

The synthesis of bis(thioacyl) tetrasulfides, a class of compounds to which bis(thiocarboxy) tetrasulphide belongs, can be achieved through the reaction of dithiocarboxylic acids with disulfur (B1233692) dichloride. researchgate.net The formation of the tetrasulfide linkage is a critical step, involving the elongation of the sulfur chain. The mechanisms governing this and other polysulfide formation reactions are complex and often involve reactive intermediates.

The formation and elongation of polysulfide chains proceed through various reactive intermediates. In many environments, polysulfide formation begins with the oxidation of hydrogen sulfide (B99878) (H₂S) or the reaction between dissolved sulfide and elemental sulfur. researchgate.netnih.gov Mechanistic studies have identified several key intermediates that play a role in the elongation of the sulfur chain to form tetrasulfides and higher-order polysulfides.

Radical Intermediates : In some systems, radical species are crucial for chain elongation. For instance, the oxidation of metal sulfides can generate HS• radicals. nih.gov Dimerization of these radicals can form disulfide (H₂S₂), which can be further oxidized and react with other HS• radicals to elongate the chain, forming trisulfides, tetrasulfides, and so on. nih.gov The trisulfide radical anion (S₃•⁻) is another dominant intermediate species identified in certain sulfur reactions, such as abiogenic sulfate (B86663) reduction. acs.orgrsc.org

Nucleophilic Attack : Sulfur chain elongation can also occur via nucleophilic attack. Sulfide ions (HS⁻) can act as strong nucleophiles, attacking cyclic elemental sulfur (S₈) to open the ring and form linear polysulfide anions (Sₙ²⁻). nih.gov These polysulfide anions themselves are nucleophilic and can continue to react, leading to an autocatalytic effect on S-S bond cleavage and chain elongation. nih.govwur.nl

Interconverting Polysulfides : During reactions involving sulfur, a mixture of polysulfides of varying lengths is often present. These can interconvert, with shorter chains combining to form longer ones or longer chains breaking apart. cdnsciencepub.com For example, in the reaction of benzylamine (B48309) with sulfur, benzylamine polysulfides and benzylidenimine polysulfides are proposed as interconverting intermediates. cdnsciencepub.com Density Functional Theory (DFT) calculations suggest that for short polysulfides, a mix of unimolecular decomposition, nucleophilic attack, and scrambling pathways contributes to this dynamic equilibrium. nih.gov

The kinetics of polysulfide formation are highly dependent on the specific reactants and conditions, such as pH and temperature.

The reaction between dissolved sodium sulfide and elemental sulfur to form polysulfides has been shown to be an autocatalytic process, where the polysulfide ions formed accelerate the reaction rate. wur.nl The rate of this heterogeneous reaction is limited by the chemical reaction itself rather than diffusion, especially when using biologically produced sulfur particles which have a more accessible surface area. wur.nl

In other systems, such as the oxidation of hydrogen sulfide by manganese dioxide, the formation of polysulfides can be a rapid, environmentally relevant process. researchgate.net Studies on the chemical oxidation of aqueous polysulfide solutions show that the rate of oxygen consumption is approximately four times higher than for sulfide solutions, with the reaction rate constant being moderately dependent on pH, peaking around pH 10. wur.nl

Reaction System Key Kinetic Findings Reference
Dissolved Na₂S + Biologically Produced SulfurAutocatalytic effect by polysulfide ions; reaction rate limited by chemical reaction. wur.nl
Hydrogen Sulfide + δ-MnO₂Fastest environmentally-relevant abiotic process of polysulfide formation. researchgate.net
Aqueous Polysulfide OxidationO₂ consumption rate ~4x higher than for sulfide solutions; rate constant max at pH 10. wur.nl

Thermochemical Stability and Decomposition Pathways

The stability of the tetrasulfide linkage is a critical factor determining the compound's behavior, particularly its ability to act as a sulfur donor.

The tetrasulfide linkage (–S-S-S-S–) is inherently less stable than shorter sulfide bridges. Thermochemical calculations related to the vulcanization of rubber provide insight into the relative stability of these linkages. The enthalpy of formation for crosslinked isoprene (B109036) units increases with the length of the sulfide bridge, indicating lower thermodynamic stability for longer chains. nih.gov

Crosslink Type Enthalpy of Formation (ΔfH°)
Monosulfide Bridge+74.6 kJ/mol
Disulfide Bridge+80.6 kJ/mol
Trisulfide Bridge+84.1 kJ/mol
Tetrasulfide Bridge+87.5 kJ/mol
Data sourced from thermochemical calculations of isoprene monomeric units crosslinked by sulfide bridges. nih.gov

Studies on N-acetylcysteine (NAC) tetrasulfide have shown that the stability of the tetrasulfide linkage is significantly influenced by the chemical environment. In aqueous solutions, NAC tetrasulfide is less stable at higher pH values, degrading by 55% at pH 7.4 and 52% at pH 9.0 over nine days, compared to only 13% degradation at pH 5.8. acs.org Furthermore, the presence of amines, which are abundant in biological systems, dramatically accelerates the decomposition of tetrasulfides to the corresponding disulfide and elemental sulfur. acs.org

The dissociation energy of the central S-S bond in a tetrasulfide has been a subject of study, with the understanding that these bonds are relatively weak and prone to cleavage under heat or upon reaction with other species. smolecule.commdpi.com

A primary decomposition pathway for organic tetrasulfides is the release of sulfur, often in the form of hydrogen sulfide (H₂S), particularly in the presence of biological thiols like reduced glutathione (B108866) (GSH). acs.orgnih.gov Organic tetrasulfides are recognized as effective H₂S donors, capable of releasing more H₂S per molecule than the commonly used diallyl trisulfide (DATS). acs.orgnih.govresearchgate.net

The proposed mechanism for H₂S release involves a nucleophilic attack by a thiol, such as GSH, on the tetrasulfide chain. acs.orgnih.gov This attack can theoretically occur at either the α-sulfur (adjacent to the carbon) or the β-sulfur (one of the two central sulfur atoms). acs.orgnih.gov This initial attack initiates a cascade of reactions that ultimately liberates the two central "sulfane" sulfur atoms, which are then reduced to form two equivalents of H₂S. acs.orgresearchgate.net

Key features of this pathway include:

Thiol-Dependence : The release of H₂S from tetrasulfides is dependent on the presence of a thiol trigger like GSH. acs.orgnih.gov In the absence of thiols, tetrasulfides are generally stable in solution. acs.orgnih.gov

First-Order Dependence : The rate of H₂S production shows a first-order dependence on the concentration of the thiol trigger. acs.orgnih.gov

Mechanism Complexity : The presence of a second sulfane sulfur in tetrasulfides compared to trisulfides increases the mechanistic complexity of H₂S release. acs.orgnih.gov

Another decomposition pathway occurs during rubber vulcanization, where the tetrasulfide linkage breaks down under heat to release sulfur atoms that form cross-links between polymer chains. smolecule.com

Reactivity with Diverse Chemical Species

The tetrasulfide moiety in this compound imparts a versatile reactivity profile, enabling it to interact with a range of chemical species through various reaction types.

Reaction with Nucleophiles : Polysulfides are known to react with nucleophiles. nih.gov The S-S bonds are susceptible to nucleophilic attack, which can lead to the cleavage of the sulfur chain. For instance, the reaction of tetrasulfides with strong nucleophiles like cyanide (CN⁻) or phosphines (e.g., triphenylphosphine) leads to the decomposition of the polysulfide chain and the formation of monosulfide products like thiocyanate (B1210189) (SCN⁻) or phosphine (B1218219) sulfides. nih.gov Amines can also react with tetrasulfides, causing their degradation to disulfides. acs.org

Radical Reactions : Tetrasulfides can participate in radical-mediated reactions. An efficient synthetic strategy for producing dithiophosphates involves the chemoselective radical reaction of diphenylphosphine (B32561) oxides with tetrasulfides under Mn(III) oxidation. acs.org In this process, a phosphorus radical attacks the tetrasulfide, leading to the formation of the dithiophosphate (B1263838) product and the release of a dithio radical, which can then dimerize to regenerate the tetrasulfide. acs.org

Reductive Coupling : In the presence of a nickel catalyst, tetrasulfides can undergo cross-electrophile coupling with unactivated alkyl bromides to form unsymmetrical disulfides. researchgate.net Mechanistic studies of this transformation indicate that the reaction proceeds through trisulfide intermediates. researchgate.net

Reactions with Metal Species : The sulfur atoms in the tetrasulfide linkage can interact with metals. This reactivity is harnessed in applications like using bis(triethoxysilylpropyl)tetrasulfide as a coupling agent where the polysulfide group can attach to metal surfaces, providing corrosion resistance. wikipedia.org

Nucleophilic and Electrophilic Transformations

The dual nature of the thiocarbonyl group and the polysulfide chain allows this compound to participate in both nucleophilic and electrophilic reactions.

Electrophilic Character: The carbon atom of the thiocarbonyl group is electrophilic and can be attacked by nucleophiles. This reactivity is a common feature of compounds containing the C=S bond. The presence of the electron-withdrawing polysulfide chain further enhances the electrophilicity of the thiocarbonyl carbon.

Nucleophilic Character: The sulfur atoms of the tetrasulfide bridge, particularly the terminal ones, are nucleophilic. This allows for reactions with various electrophiles. The nucleophilicity of polysulfides is a well-established characteristic, enabling them to participate in a range of substitution and addition reactions. For instance, aminothiols have been shown to increase the nucleophilicity of the thiol group and solubilize elemental sulfur into polysulfides. rsc.org

The amphoteric nature of related organosulfur compounds, which can act as both electrophiles and nucleophiles, has been documented. rsc.org This suggests a similar dual reactivity for this compound.

A summary of the potential nucleophilic and electrophilic transformations is presented in the table below.

Transformation TypeReactant TypePotential Product(s)
Nucleophilic AdditionAmines, ThiolsThioamides, Dithioesters
Electrophilic AttackAlkyl Halides, Acyl HalidesSubstituted Polysulfides

Redox Chemistry and Oxidation/Reduction Pathways

The tetrasulfide bridge in this compound is the primary site for redox activity. vulcanchem.com This polysulfide linkage can undergo both oxidation and reduction, leading to a variety of sulfur-containing products.

Reduction: The tetrasulfide can be reduced by various reducing agents. This process typically involves the cleavage of the sulfur-sulfur bonds. For example, bis(4-dialkylaminophenyl)squaraine dyes are readily reduced by borohydride (B1222165) to their leuco compounds, which can be re-oxidized back to the dye. instras.com A similar reversible reduction-oxidation behavior can be anticipated for this compound. The reduction can proceed stepwise, potentially forming persulfide and thiol intermediates.

Oxidation: Oxidation of the tetrasulfide chain can lead to the formation of higher polysulfides or sulfur oxides. The thiocarbonyl group can also be oxidized. The oxidation of thiol proteins is a key mechanism in cellular signal transduction. nih.gov Naphthoquinones, for instance, have been shown to oxidize H₂S to polysulfides and thiosulfate. mdpi.com

The redox potential of the compound is a critical parameter influencing its reactivity in these pathways. The redox potentials of bis(cysteinyl)peptides, which also contain sulfur linkages, have been found to vary significantly depending on their specific structure. nih.gov

The table below outlines the potential redox reactions.

Redox ProcessReagent TypePotential Product(s)
ReductionReducing Agents (e.g., Borohydride)Dithiols, Persulfides
OxidationOxidizing Agents (e.g., Peroxides)Higher Polysulfides, Sulfoxides

Reactions with Organometallic Species

This compound is expected to react with a variety of organometallic reagents, owing to the presence of both soft (sulfur) and hard (potential for carboxylate-like resonance) donor sites. The interaction with metal centers can lead to coordination complexes, insertion reactions, or cleavage of the polysulfide chain.

The synthesis of boronic esters from organometallic reagents and bis(pinacolato)diboron (B136004) highlights the utility of such reactions in forming new carbon-boron bonds. researchgate.net Reactions of group 4 metallocene bis(trimethylsilyl)acetylene (B126346) complexes demonstrate the reactivity of low-valent metal centers towards alkynes, which could be analogous to interactions with the thiocarbonyl group. nih.gov

Coordination chemistry of related bis(dithiocarbazate) Schiff base ligands with nickel has shown that the ligands are susceptible to oxidation, leading to dinuclear complexes through radical homocoupling. rsc.org Similar reactivity could be anticipated for this compound upon interaction with redox-active metal centers. Ferrocene-containing redox-active macrocycles have also been shown to bind anions, suggesting that metal-containing derivatives of this compound could have interesting host-guest chemistry. beilstein-journals.org

Organometallic ReagentPotential Reaction TypePotential Product(s)
Organolithium/GrignardNucleophilic Addition to C=SMetal Thiolates
Transition Metal ComplexesCoordination/Oxidative AdditionMetal-Sulfur Complexes

Influence of Substituent Effects on Reactivity

The reactivity of this compound can be significantly modulated by introducing substituents on the "R" group of the thiocarboxy moiety (R-C(S)-S₄-C(S)-R). The electronic nature of these substituents—whether they are electron-donating or electron-withdrawing—can alter the electrophilicity of the thiocarbonyl carbon, the nucleophilicity of the sulfur atoms, and the stability of reaction intermediates.

Electron-Withdrawing Groups (EWGs): Substituents like nitro (-NO₂) or cyano (-CN) groups would increase the electrophilicity of the thiocarbonyl carbon, making it more susceptible to nucleophilic attack. EWGs would also decrease the nucleophilicity of the polysulfide chain. Studies on benzoquinone derivatives have shown that electron-withdrawing substituents, such as chlorine, increase the reactivity towards nucleophiles. nih.gov

Electron-Donating Groups (EDGs): Substituents like alkyl or alkoxy groups would have the opposite effect. They would decrease the electrophilicity of the thiocarbonyl carbon and increase the nucleophilicity of the sulfur atoms. Research on anti-aromatic compounds has demonstrated that both electron-donating and electron-accepting substituents can significantly alter the optical and redox properties of the molecule. asiaresearchnews.com

The following table summarizes the expected influence of substituents on the reactivity of this compound.

Substituent TypeEffect on Thiocarbonyl CarbonEffect on Polysulfide ChainOverall Reactivity Trend
Electron-Withdrawing (e.g., -NO₂)Increased ElectrophilicityDecreased NucleophilicityEnhanced reactivity towards nucleophiles at C=S
Electron-Donating (e.g., -OCH₃)Decreased ElectrophilicityIncreased NucleophilicityEnhanced reactivity towards electrophiles at the sulfur chain

Advanced Structural Elucidation and Spectroscopic Characterization

High-Resolution Spectroscopic Analysis

High-resolution spectroscopy is fundamental to understanding the molecular structure of bis(thiocarboxy) tetrasulphide. Each technique offers a unique window into the compound's electronic and atomic framework.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the subtle structural details of organic polysulfides. In the context of bis(thioacyl) tetrasulfides, ¹H and ¹³C NMR provide critical information about the chemical environment of the atoms within the molecule.

Quantitative ¹H NMR (qNMR) protocols, often using an internal standard, can be employed for the absolute determination of various polysulfide species in a sample after derivatization. researchgate.net While the sulfur nucleus ³³S is NMR-active, its low natural abundance (0.76%) and low gyromagnetic ratio make direct detection challenging, often necessitating derivatization to detect nuclei with higher abundance. rsc.org

Table 1: Representative ¹H NMR Chemical Shifts for Benzyl (B1604629) Polysulfides in CDCl₃

Compound Polysulfide Chain Benzylic Proton (δ, ppm)
Benzyl disulfide -S₂- Not specified
Benzyl trisulfide -S₃- 4.03
Benzyl tetrasulfide -S₄- Not specified
Benzyl pentasulfide -S₅- Not specified

Data sourced from studies on benzyl polysulfides, illustrating the characteristic shifts used for identification. nih.gov

Vibrational spectroscopy, encompassing both Fourier-transform infrared (FT-IR) and Raman techniques, is essential for identifying the key functional groups within this compound, particularly the thiocarbonyl (C=S) and the tetrasulfide (-S-S-S-S-) moieties. These two techniques are complementary, as molecular vibrations may be active in one and not the other. covalentmetrology.comspectroscopyonline.comnih.gov

The S-S stretching vibrations in organic polysulfides are a useful diagnostic tool. researchgate.net For organic tetrasulfides, the S-S stretching modes typically appear in the 541–478 cm⁻¹ range in FT-IR spectra. researchgate.net Raman spectroscopy is also highly effective for detecting S-S bonds. In sodium-sulfur battery studies, for example, S₄²⁻ species are identified by characteristic Raman peaks at 390 and 518 cm⁻¹. nih.gov The C=S stretching vibration is generally of medium intensity in IR spectra and is typically observed in the 1300-1100 cm⁻¹ region.

Table 2: Characteristic Vibrational Frequencies for Functional Groups in Organic Polysulfides

Functional Group Vibrational Mode Typical Wavenumber (cm⁻¹) Spectroscopic Technique
Tetrasulfide (-S₄-) S-S Stretch 541 - 478 FT-IR
Tetrasulfide (S₄²⁻) S-S Stretch 390, 518 Raman
Thiocarbonyl (C=S) C=S Stretch 1300 - 1100 IR

These ranges are based on general data for organic polysulfides and related compounds. researchgate.netnih.gov

Electronic absorption spectroscopy in the ultraviolet-visible (UV-Vis) range provides information about the electronic transitions within the molecule, most notably the n→π* transition of the thiocarbonyl (C=S) group. The presence of the thiocarbonyl group imparts color to many of these compounds.

The electronic absorption maxima (λ_max) associated with the n→π* transitions of the thiocarbonyl groups in bis(thioacyl) sulfides are influenced by the number of sulfur atoms in the polysulfide chain [RC(S)Sₓ(S)CR]. researchgate.net For bis(thioacyl) tri- and tetrasulfides, the n→π* transitions of the thiocarbonyl groups are observed at shorter wavelengths (a hypsochromic or blue shift) compared to related dithio- and thioneselenol esters. researchgate.netresearchgate.net In studies of polysulfide solutions, various species exhibit distinct absorption peaks; for example, S₄²⁻ shows absorption at 360 nm and 450 nm, while S₈²⁻ absorbs around 285-290 nm. nih.govresearchgate.netosti.gov This sensitivity allows UV-Vis spectroscopy to be a valuable tool for monitoring the presence and transformation of different polysulfide species.

Mass spectrometry (MS) is a critical technique for confirming the molecular weight and elucidating the structural architecture of this compound. The fragmentation patterns observed in the mass spectrum provide direct evidence of the compound's composition and the connectivity of its atoms.

For organic tetrasulfides, electron ionization mass spectrometry (EI-MS) typically reveals a clear parent ion peak corresponding to the molecular weight of the intact molecule. acs.org The fragmentation pattern is highly characteristic of the polysulfide chain. Common fragmentation pathways include the extrusion of one or two sulfane sulfur atoms, leading to daughter ions corresponding to the trisulfide and disulfide analogues, respectively. acs.org A particularly prominent ion peak often results from the homolysis of the weak central S-S bond, which for a bis(aryl) tetrasulfide like Ph₂S₄, generates a PhSS• radical cation. acs.org These predictable fragmentation patterns provide unambiguous confirmation of the tetrasulfide structure.

Table 3: Representative Mass Spectrometry Fragmentation for an Aromatic Tetrasulfide (e.g., Ph₂S₄)

Ion Formula Description
[M]⁺ Ph₂S₄⁺ Parent Ion
[M - S]⁺ Ph₂S₃⁺ Extrusion of one sulfur atom
[M - S₂]⁺ Ph₂S₂⁺ Extrusion of two sulfur atoms
[M/2]⁺ PhSS⁺ Homolysis of central S-S bond

This table illustrates the typical fragmentation pattern observed for bis(aryl) tetrasulfides. acs.org

X-ray Crystallography and Solid-State Structural Analysis

While obtaining suitable crystals can be challenging, X-ray crystallography provides the most definitive structural information, offering precise measurements of bond lengths, bond angles, and dihedral angles in the solid state. wikipedia.org

Single-crystal X-ray diffraction analysis allows for the complete three-dimensional mapping of electron density within the crystal, revealing the exact spatial arrangement of each atom. wikipedia.org For a related compound, 4-tolyl tetrasulfide, analysis of its crystal structure provided detailed geometric parameters. acs.org

Table 4: Illustrative Crystallographic Data for an Organic Tetrasulfide

Parameter Description Typical Value
S-S-S Angle Angle within the sulfur chain Varies
C-S-S Angle Angle between organic group and sulfur chain Varies
Central S-S Dihedral Angle Torsion angle of the S-S-S-S chain ~80-90°
C-S-S-S Dihedral Angle Torsion angle involving the organic group Varies

Values are illustrative and based on reported data for related organic tetrasulfide structures. acs.org

Analysis of Crystal Packing and Supramolecular Interactions

The crystal structure of this compound, while not explicitly detailed in the literature, can be inferred from studies on analogous organic tetrasulfides. Research on bis(aryl) and bis(alkyl) tetrasulfides provides significant insights into the probable crystal packing and intermolecular forces that govern the solid-state architecture of such molecules. acs.orgnih.gov

The supramolecular structure is likely to be stabilized by a network of weak intermolecular interactions. Given the presence of thiocarboxyl groups, hydrogen bonding could play a significant role, particularly if the thiocarboxy group is in its acid form (-C(S)SH). Even with ester or salt forms, the sulfur atoms of the tetrasulfide chain and the thiocarbonyl group can act as hydrogen bond acceptors. acs.org Studies on dithiocarboxylate compounds have highlighted the versatility of this functional group in forming various supramolecular assemblies. researchgate.net

Van der Waals forces, particularly dispersion forces, are also expected to be significant in the crystal packing. In the case of bis(aryl) tetrasulfides, slip-stacked orientations of the aromatic rings with interplanar spacing of around 3.50 Å have been observed, indicating the presence of π-π stacking interactions. acs.orgnih.gov Furthermore, C-H···S hydrogen bonds are recognized as stabilizing forces in the crystal lattice of organosulfur compounds. acs.org

Table 1: Representative Crystallographic Data for Analogous Tetrasulfide Compounds

Parameter Value (Compound) Source
Central S-S Dihedral Angle 82.8° (Bis(4-methylphenyl) tetrasulfide) acs.orgnih.gov
C-S-S-S Torsion Angle -75.84° (Tetracyclohexylthiuram tetrasulfide) tandfonline.com
S-S-S-S Torsion Angle -92.67° (Tetracyclohexylthiuram tetrasulfide) tandfonline.com

Chiroptical Properties (If Applicable)

Chiroptical properties, such as optical rotation and circular dichroism (CD), arise from the interaction of a chiral molecule with polarized light. For this compound to exhibit chiroptical properties, it must be chiral.

The primary source of chirality in a molecule like this compound would likely be atropisomerism arising from the non-planar conformation of the tetrasulfide backbone. The helical nature of the S-S-S-S chain can lead to enantiomeric conformers (P- and M-helices). If the rotation around the S-S bonds is restricted, these enantiomers could be stable and separable, rendering the molecule chiral.

While there is no specific data on the chiroptical properties of this compound, studies on other chiral sulfur-containing molecules, such as cyclic disulfide peptides and helicenes, demonstrate that the sulfur chromophore can contribute significantly to the CD spectra. nih.govacs.org The electronic transitions within the tetrasulfide chain would be expected to give rise to characteristic CD signals. The sign and magnitude of these signals would be directly related to the absolute configuration (helicity) of the tetrasulfide chain.

It is important to note that if the barrier to rotation around the S-S bonds is low, the molecule would exist as a rapidly interconverting mixture of enantiomeric conformers (a racemate), and would therefore be optically inactive. The presence of bulky substituents on the thiocarboxy group could potentially increase this rotational barrier, favoring the existence of stable atropisomers.

Conformational Analysis and Isomerism

The flexible nature of the open-chain tetrasulfide linkage in this compound allows for a variety of conformations and potential isomers.

Conformational Analysis: The conformational landscape of acyclic tetrasulfides is complex due to the rotation around the three S-S bonds. acs.orgacs.org Molecular mechanics and other computational methods are often employed to study the relative energies of different conformers. The stability of these conformers is determined by a balance of factors including torsional strain around the S-S bonds, steric hindrance between the terminal thiocarboxy groups, and non-covalent intramolecular interactions.

The lowest energy conformations are generally staggered, avoiding eclipsed interactions along the S-S bonds. oszk.hulumenlearning.com The dihedral angles of approximately ±90° are typically favored for S-S-S-S chains, leading to the aforementioned helical structures.

Isomerism: Several types of isomerism are possible for this compound:

Structural Isomerism: Depending on the point of attachment of the tetrasulfide chain to the thiocarboxy group, structural isomers could exist. For example, if the thiocarboxy group is part of a larger organic moiety, the position of the tetrasulfide linkage on that moiety could vary. solubilityofthings.comlibretexts.org

Functional Group Isomerism: While the name "this compound" suggests a specific functional group, in a broader sense, other arrangements of the same atoms could lead to functional group isomers. libretexts.org

Stereoisomerism: As discussed in the chiroptical properties section, the most relevant form of stereoisomerism for this molecule is likely to be atropisomerism due to the restricted rotation around the S-S bonds, leading to stable enantiomeric conformers. oszk.hu

Table 2: Potential Isomers of this compound

Isomer Type Description
Structural Isomers Differ in the connectivity of atoms. For example, the position of the tetrasulfide group on a larger organic framework attached to the thiocarboxy group.

| Atropisomers (Enantiomers) | Non-superimposable mirror images arising from hindered rotation around the S-S bonds of the tetrasulfide chain, resulting in stable P- and M-helical conformers. |

Theoretical and Computational Chemistry Studies of this compound

General principles of these computational methods are well-established. Density Functional Theory (DFT) is a cornerstone of computational quantum chemistry, widely used to determine the ground-state electronic structure of molecules. By approximating the electron density, DFT calculations can yield valuable information about molecular geometry, vibrational frequencies, and other fundamental properties. For more precise electronic structure determination, especially for excited states or systems where electron correlation is critical, ab initio methods like Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory are employed, offering higher accuracy at a greater computational cost.

To understand the bonding characteristics within a molecule, Natural Bond Orbital (NBO) analysis is a powerful tool. It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and core orbitals. This allows for a quantitative description of bonding interactions, charge transfer, and hyperconjugative effects.

For predicting chemical reactivity, Frontier Molecular Orbital (FMO) theory provides a qualitative framework by examining the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energies and spatial distributions of these orbitals can indicate likely sites for nucleophilic or electrophilic attack.

The elucidation of reaction mechanisms through computational means involves mapping the potential energy surface of a reaction. This includes locating and characterizing transition states, which are the energetic barriers between reactants and products. By identifying the lowest energy pathways, chemists can gain detailed insights into the step-by-step process of a chemical transformation.

Despite the power of these computational tools, their specific application to "this compound" to generate detailed findings, data tables, and in-depth analysis for the requested sections is not currently possible due to the absence of published research on this compound.

Theoretical and Computational Chemistry Studies

Computational Elucidation of Reaction Mechanisms

Kinetic and Thermodynamic Parameters from Computational Models

There are currently no published computational studies detailing the kinetic and thermodynamic parameters of bis(thiocarboxy) tetrasulphide. Research in this area would typically involve quantum mechanical calculations to determine parameters such as activation energies for decomposition or reaction pathways, as well as thermodynamic properties like enthalpy of formation, Gibbs free energy, and entropy. Such data is fundamental for understanding the stability and reactivity of the compound. The absence of these computational models means that the intrinsic stability and reaction kinetics of this compound are yet to be theoretically characterized.

Simulation of Spectroscopic Properties

The theoretical prediction of spectroscopic properties is a cornerstone of computational chemistry, providing valuable insights that complement experimental data. For this compound, however, such theoretical spectra are not available in the literature.

Prediction of NMR Chemical Shifts and Coupling Constants

No computational studies have been found that predict the 1H or 13C NMR chemical shifts and coupling constants for this compound. These predictions, often made using methods like Density Functional Theory (DFT), are crucial for confirming molecular structures and understanding the electronic environment of the nuclei.

Theoretical Prediction of Electronic Absorption and Emission Spectra

Similarly, there is a lack of research on the theoretical electronic absorption and emission spectra of this compound. Time-dependent DFT (TD-DFT) is a common method used to predict these properties, which are essential for understanding the compound's behavior in response to light and its potential applications in photochemistry and materials science.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide a window into the dynamic behavior of molecules over time. For this compound, MD studies are absent from the scientific literature.

Conformational Dynamics in Solution and Different Media

There are no published MD simulations investigating the conformational dynamics of this compound in solution or other media. Such simulations would reveal the flexibility of the molecule, the accessible conformations, and the energetic barriers between them, which are critical for understanding its biological activity and material properties.

Solvent Effects on Molecular Structure and Reactivity

The influence of different solvents on the structure and reactivity of this compound has not been explored through computational methods. Solvent effects can significantly alter molecular conformation, stability, and reaction pathways. The absence of such studies limits the understanding of how this compound would behave in various chemical environments.

Based on a comprehensive search of available scientific literature, there is currently no specific research data or published studies focusing on the simulation of intermolecular interactions and supramolecular assembly for the compound this compound.

Furthermore, the energy of a crystal lattice can be computationally dissected into its constituent components, including electrostatic, polarization, dispersion, and repulsion forces, to determine the dominant forces driving the supramolecular assembly. nih.govrsc.org Dispersion forces, for instance, are often found to be a prominent factor in the network energy of organosulfur compounds. nih.govrsc.org

However, specific theoretical investigations, molecular dynamics simulations, or detailed computational analyses concerning the supramolecular assembly of this compound have not been reported in the accessible literature. While general theoretical methods for studying organosulfur compounds exist, their direct application to this compound for the purpose of simulating its supramolecular behavior has not been documented. dokumen.pub

Therefore, a detailed discussion, including research findings and data tables on the intermolecular interactions and supramolecular assembly simulation of this compound, cannot be provided at this time.

Advanced Applications in Materials Science and Chemical Systems

Role as Precursors in Advanced Material Synthesis

The unique structure of Bis(thiocarboxy) tetrasulphide, featuring two thiocarboxylic acid groups linked by a tetrasulfide chain, renders it a versatile precursor for the synthesis of advanced materials. Its potential for incorporation into polymeric structures, synthesis of nanomaterials, and formation of biodegradable polymers is an active area of research.

Incorporation into Polymeric Architectures and Crosslinking Agents

This compound can be utilized as a monomer or a crosslinking agent in the synthesis of novel polymeric architectures. The thiocarboxylic acid groups can react with a variety of functional groups, such as amines and alcohols, to form amide and thioester linkages, respectively, which can be incorporated into the main chain or as pendant groups of a polymer.

As a crosslinking agent, the tetrasulfide bond can be cleaved under certain conditions, such as exposure to reducing agents or UV light, to generate reactive sulfur species. These species can then form new crosslinks within a polymer matrix, leading to the formation of a three-dimensional network structure. This process is particularly useful in the vulcanization of rubber and other elastomers, where the formation of crosslinks enhances the mechanical properties and thermal stability of the material. Organic sulfides, in general, are known to act as sulfur donors in the rubber industry, precipitating sulfur at vulcanization temperatures to facilitate the crosslinking of rubber. The presence of the tetrasulfide linkage in this compound suggests its potential to function as an effective crosslinking agent, contributing to the formation of both disulfide and single sulfur bond crosslinks, which can impart excellent heat resistance to the resulting vulcanized rubber.

The general mechanism of crosslinking involves the generation of reactive radical species from the crosslinking agent, which then interact with the polymer chains to form covalent bonds, resulting in an insoluble, three-dimensional network. Thiol-containing crosslinking agents are particularly effective in creating disulfide bonds, which can be designed to be stable or reversible depending on the steric hindrance around the sulfur atoms. nih.gov

PropertyDescriptionPotential Advantage of this compound
Monomer Reactivity The thiocarboxylic acid groups can participate in polycondensation reactions.Formation of polythioesters and polyamides with sulfur-rich backbones.
Crosslinking Mechanism The tetrasulfide bond can be cleaved to form reactive sulfur species for crosslinking.Potential for controlled crosslinking density and improved material properties.
Sulfur Donating Ability Can act as a source of sulfur for vulcanization processes.May lead to enhanced thermal and mechanical stability of elastomers.

Application in the Synthesis of Sulfide-Based Quantum Dots (QDs)

Sulfide-based quantum dots (QDs) are semiconductor nanocrystals with unique optical and electronic properties that are highly dependent on their size and composition. The synthesis of high-quality QDs requires precise control over the reaction conditions and the choice of precursors. Various sulfur precursors have been explored for the synthesis of metal sulfide (B99878) QDs, with the goal of achieving uniform, stable, and efficient nanocrystals. arxiv.org

While elemental sulfur and compounds like bis(trimethylsilyl) sulfide are commonly used, there is a growing interest in developing new, stable, and less toxic sulfur sources. arxiv.orgresearchgate.net Bis(stearoyl) sulfide, for example, has been introduced as an air-stable sulfur precursor for the synthesis of sulfide-based QDs, yielding uniform and stable nanocrystals. arxiv.org

This compound, with its high sulfur content and reactive thiocarboxy groups, presents itself as a potential candidate for a sulfur precursor in QD synthesis. The thiocarboxy groups could potentially coordinate with metal precursors, facilitating the controlled delivery of sulfur for the growth of nanocrystals. The decomposition of the tetrasulfide chain under synthetic conditions could provide a steady source of sulfide ions required for the formation of metal sulfide QDs.

The synthesis of sulfur quantum dots (SQDs), a metal-free fluorescent nanomaterial, has also gained significant attention. nih.govnih.gov These SQDs are typically synthesized from elemental sulfur or other sulfur-containing compounds through various methods, including hydrothermal and solvothermal techniques. nih.govnih.gov The use of this compound as a precursor for SQDs could offer a new route to these promising nanomaterials.

Precursor TypeExampleAdvantagesDisadvantages
Elemental Sulfur SLow cost, readily availableLow reactivity, requires harsh conditions
Silyl Sulfides (TMS)₂SHigh reactivity, good for monodisperse QDsToxic, air and moisture sensitive
Acyl Sulfides Bis(stearoyl) sulfideAir-stable, yields uniform QDsRequires multi-step synthesis
Potential Precursor This compoundHigh sulfur content, potential for controlled reactivitySynthesis and reactivity for QDs not yet established

Development of Biodegradable Polythioesters for Sustainable Materials

Polythioesters are a class of polymers that contain thioester linkages (-S-C=O-) in their backbone. These polymers are analogous to polyesters but with a sulfur atom replacing one of the oxygen atoms in the ester group. The presence of the thioester bond can impart unique properties to the polymer, including increased strength and different degradation profiles.

The development of biodegradable polymers is crucial for addressing the environmental challenges posed by plastic waste. Aliphatic polyesters are a well-known class of biodegradable polymers, and their thioester analogues, polythioesters, are also expected to exhibit biodegradability. mdpi.com

This compound can serve as a monomer in the synthesis of polythioesters. The two thiocarboxylic acid groups can react with diols through a polycondensation reaction to form a polythioester with a tetrasulfide linkage in the polymer backbone. The presence of this sulfur-rich linkage could influence the material's properties, such as its refractive index and thermal stability, and may also affect its degradation behavior. The synthesis of polythioesters with diverse structures is an area of active research, with methods like the copolymerization of cyclic thioanhydrides and episulfides showing promise for creating well-defined polymers.

Chemical Reagents and Catalytic Components

Beyond its role in materials synthesis, this compound has potential applications as a chemical reagent and a component in catalytic systems, primarily owing to its ability to release reactive sulfur species.

Polysulfide Donors for Reactive Sulfur Species (e.g., H₂S release)

Hydrogen sulfide (H₂S) is now recognized as an important gasotransmitter, playing a crucial role in various physiological processes. nih.govresearchgate.net This has led to significant interest in the development of H₂S donor molecules that can release H₂S in a controlled manner for therapeutic and research purposes. mdpi.com Organic polysulfides, such as diallyl trisulfide found in garlic, are known to release H₂S in the presence of biological thiols like glutathione (B108866) (GSH). researchgate.net

Recent research has demonstrated that synthetic organic tetrasulfides, including bis(aryl) and bis(alkyl) tetrasulfides, are effective H₂S donors. nih.gov These compounds release H₂S in a first-order dependence on reduced glutathione and can release more H₂S per molecule than the commonly used trisulfide donors. nih.gov The mechanism of H₂S release involves the nucleophilic attack of GSH on the sulfur atoms of the tetrasulfide chain. nih.gov

This compound, being an organic tetrasulfide, is expected to exhibit similar H₂S donating properties. The presence of the thiocarboxy groups may influence the rate and efficiency of H₂S release. The ability of this compound to act as an H₂S donor opens up possibilities for its use in biological studies and as a potential therapeutic agent. A novel thioglucose-derived tetrasulfide has also been shown to release H₂S in the presence of biological thiols, highlighting the potential of functionalized tetrasulfides as H₂S donors. nih.gov

H₂S Donor TypeTrigger for ReleaseRelease Profile
Sulfide Salts Dissolution in waterInstantaneous
Diallyl Trisulfide (DATS) Thiol-mediated reductionGradual
Synthetic Tetrasulfides Thiol-mediated reductionGradual, potentially tunable
This compound Thiol-mediated reduction (expected)Potentially influenced by thiocarboxy groups

Applications in Organic Transformations and Functionalization Reactions

The reactive nature of the thiocarboxylic acid and tetrasulfide groups in this compound suggests its potential use in various organic transformations and functionalization reactions. Thiocarboxylic acids are known to participate in a range of reactions, including esterification, amidation, and radical-mediated transformations.

The tetrasulfide linkage can be a source of electrophilic sulfur, allowing it to react with nucleophiles. This reactivity could be harnessed for the introduction of sulfur-containing functionalities into organic molecules. For instance, the reaction with carbanions or other nucleophiles could lead to the formation of new carbon-sulfur bonds.

Furthermore, bifunctional molecules containing reactive groups that can be readily functionalized are valuable platforms in synthetic chemistry. For example, unsymmetrical bis(thiosemicarbazone) ligands with pendent amino groups have been synthesized and functionalized with biologically active molecules. nih.gov Similarly, the thiocarboxy groups of this compound could be derivatized to introduce other functionalities, creating bifunctional reagents for more complex molecular constructions. The development of tailored thiol-functional polyamides, where thiol groups are available for post-polymerization modification, demonstrates the utility of having reactive functional groups for further chemical transformations. nih.gov

Biomolecular Interactions and Sensing Applications (excluding clinical/human data)

Fundamental Studies of Interaction with Biomolecules (e.g., DNA) for Mechanistic Insights

Currently, there is a notable absence of publicly available scientific literature detailing fundamental studies on the interaction of this compound with biomolecules such as DNA. Mechanistic insights into how this specific compound may bind to or modify nucleic acids have not been a subject of published research.

Development of Chemical Probes for In Vitro Biological Systems

Similarly, the development and application of this compound as a chemical probe for in vitro biological systems are not documented in accessible research. The potential utility of this compound in sensing or imaging within controlled, non-clinical biological environments remains an unexplored area of scientific inquiry.

Functional Materials in Industrial Processes

Role in Rubber Compounding and Tire Technology

While direct studies on "this compound" are limited, extensive research exists on structurally related organosulfur compounds, particularly Bis(triethoxysilylpropyl)tetrasulfide (TESPT), which shares the key tetrasulfide functional group. This body of work provides significant insight into the role of tetrasulfide moieties in rubber compounding and tire technology.

Organosulfur tetrasulfides are crucial bifunctional molecules in the rubber industry. They serve a dual purpose: acting as a coupling agent to enhance the interaction between silica (B1680970) fillers and the rubber matrix, and participating in the vulcanization process. scispace.com The vulcanization of rubber with sulfur is a chemical process that converts natural rubber and related polymers into more durable materials by forming cross-links between polymer chains. wikipedia.org

In modern tire manufacturing, especially for "green tires," silica is a preferred reinforcing filler over carbon black due to its ability to reduce rolling resistance, which in turn improves fuel efficiency. However, the hydrophilic nature of silica makes it incompatible with the hydrophobic rubber matrix. Tetrasulfide-containing silane coupling agents like TESPT bridge this gap. One end of the TESPT molecule reacts with the silanol groups on the silica surface, while the tetrasulfide group chemically bonds with the rubber during vulcanization. nih.gov This improved filler-rubber interaction is essential for the performance of the final product. researchgate.net

The tetrasulfide group also functions as a sulfur donor during vulcanization. google.com At vulcanization temperatures, the sulfur-sulfur bonds in the tetrasulfide can break, providing reactive sulfur species that form polysulfidic cross-links between the polymer chains. scispace.com This process is critical for achieving the desired mechanical properties in the vulcanized rubber, such as elasticity, hardness, and durability. The use of sulfur-containing accelerators, including various dithiocarbamates and thiurams, is common to control the rate and efficiency of vulcanization. lusida.com Compounds like Dipentamethylenethiuram tetrasulfide (DPTT) can also serve as sulfur donors. scispace.com

The table below summarizes the effects of different types of accelerators on the vulcanization time and rate in natural rubber compounds, highlighting the complexity of these systems.

Accelerator TypeExamplesVulcanization RateScorch Safety
Thiuram TMTD, DPTTVery FastLow
Dithiocarbamate ZDMC, ZDEC, ZDBCUltra FastVery Low
Thiazole MBT, MBTSFastMedium
Sulfenamide CBS, TBBSFastHigh

Data derived from comparative studies of accelerator effects in rubber compounding. scispace.comlusida.com

The incorporation of tetrasulfide coupling agents can also enhance other properties of rubber composites, such as their self-healing capabilities and electrical conductivity, which are beneficial for applications in electric vehicle tires. nih.gov

Applications in Functional Coatings and Surfaces

There is no specific information available in the current body of scientific literature regarding the application of this compound in functional coatings and surfaces. While functional coatings are a broad area of materials science, with applications ranging from antimicrobial surfaces to corrosion resistance, the role of this particular compound has not been reported. european-coatings.comfraunhofer.de

Future Research Directions and Perspectives

Exploration of Novel Synthetic Routes and Sustainable Methodologies

The development of efficient and environmentally benign synthetic pathways is a cornerstone of modern chemistry. Future research in the synthesis of "Bis(thiocarboxy) tetrasulphide" should prioritize these principles.

Current synthetic strategies for related organosulfur compounds often rely on multi-step procedures that may involve hazardous reagents and generate significant waste. A promising avenue for future work lies in the development of one-pot or tandem reactions that combine the formation of the tetrasulphide linkage and the introduction of the thiocarboxy functional groups. This could involve the direct reaction of a suitable precursor with elemental sulfur and a carboxylating agent under catalytic conditions.

Furthermore, the principles of green chemistry should be integrated into the synthetic design. emerald.comrsc.orgacs.orgresearchgate.net This includes the use of renewable starting materials, solvent-free reaction conditions, and energy-efficient processes such as mechanochemistry, sonochemistry, or microwave-assisted synthesis. researchgate.net Electrochemical methods, which offer a high degree of control and can often be performed under mild conditions, also represent a promising frontier for the sustainable synthesis of organosulfur compounds. researchgate.netnih.gov A recent study highlighted an efficient electrochemical approach to form C-S bonds by coupling biomass oxidation with an S-containing nucleophile, achieving high faradaic efficiency and production rates. researchgate.net

Another key aspect of sustainable methodologies is atom economy. Future synthetic routes should aim to maximize the incorporation of all reactant atoms into the final product. The use of catalytic systems, particularly those based on earth-abundant and non-toxic metals, will be crucial in achieving this goal. For instance, a Nickel-catalyzed cross-coupling of O-alkyl xanthate esters or thiocarbonyl imidazolides with organozinc reagents has been developed for the synthesis of thiocarboxylic acid derivatives under mild conditions. acs.org

A comparative table of potential synthetic approaches is presented below:

Synthetic ApproachPotential AdvantagesPotential Challenges
Conventional Multi-step Synthesis Well-established reaction pathways for individual functional groups.Lower overall yield, increased waste generation, use of hazardous reagents.
One-Pot/Tandem Reactions Increased efficiency, reduced reaction time and waste.Requires careful optimization of reaction conditions to avoid side reactions.
Microwave-Assisted Synthesis Rapid heating, shorter reaction times, potential for improved yields.Scale-up limitations, potential for localized overheating.
Electrochemical Synthesis High degree of control, mild reaction conditions, can utilize renewable energy. researchgate.netRequires specialized equipment, electrolyte and electrode selection can be critical.
Mechanochemical Synthesis Solvent-free, energy-efficient.May not be suitable for all reaction types, monitoring reaction progress can be difficult.

Advanced Understanding of Structure-Reactivity Relationships through Integrated Experimental and Computational Approaches

A deep understanding of the relationship between the molecular structure of "this compound" and its chemical reactivity is essential for its rational design and application. An integrated approach, combining advanced experimental techniques with computational modeling, will be pivotal in elucidating these relationships.

Experimental Investigations:

Advanced spectroscopic techniques, such as multidimensional NMR and Raman spectroscopy, can provide detailed insights into the conformational dynamics of the tetrasulphide chain and the electronic environment of the thiocarboxy groups. X-ray crystallography of "this compound" and its derivatives would offer definitive information on their solid-state structures, including bond lengths, bond angles, and intermolecular interactions.

Kinetic studies of the reactions of "this compound," for example, its decomposition, oxidation, or reactions with nucleophiles and electrophiles, will be crucial in quantifying its reactivity. These studies can be performed under various conditions (e.g., different solvents, temperatures, and pH) to build a comprehensive reactivity profile.

Computational Modeling:

Density Functional Theory (DFT) and other quantum chemical methods can be employed to model the geometric and electronic structure of "this compound." These calculations can predict key properties such as bond dissociation energies, vibrational frequencies, and electronic transitions, which can be correlated with experimental data.

Molecular dynamics (MD) simulations can be used to explore the conformational landscape of the molecule and to understand how its structure evolves over time. This is particularly important for the flexible tetrasulphide chain, which can adopt multiple conformations that may influence its reactivity.

The synergy between experimental and computational approaches will be key. For example, computational models can be used to interpret complex experimental spectra, while experimental data can be used to validate and refine computational models. This iterative process will lead to a more robust and predictive understanding of the structure-reactivity relationships of "this compound."

ParameterExperimental TechniqueComputational Method
Molecular Structure X-ray Crystallography, NMR SpectroscopyDensity Functional Theory (DFT)
Vibrational Modes Infrared (IR) and Raman SpectroscopyDFT Calculations
Electronic Properties UV-Vis Spectroscopy, Cyclic VoltammetryTime-Dependent DFT (TD-DFT)
Reactivity Kinetic Studies, Product AnalysisTransition State Theory, Reaction Path Following
Conformational Dynamics Temperature-Dependent NMRMolecular Dynamics (MD) Simulations

Diversification of Applications in Emerging Technologies

The unique structural features of "this compound" suggest its potential for a wide range of applications in emerging technologies. Future research should focus on exploring and optimizing its performance in these areas.

Energy Storage:

Organosulfur compounds are promising candidates for next-generation battery technologies, particularly lithium-sulfur (Li-S) batteries, due to their high theoretical capacity and the abundance of sulfur. rsc.orgresearchgate.netucl.ac.uknih.govpku.edu.cn The tetrasulphide linkage in "this compound" can undergo reversible cleavage and formation during charge-discharge cycles, storing and releasing energy. The thiocarboxy groups could potentially enhance the solubility and electrochemical performance of the polysulfide intermediates, mitigating the "shuttle effect" that plagues current Li-S batteries. nih.govnih.govacs.orgacs.orgresearchgate.net Future work in this area could involve the fabrication and testing of Li-S cells with "this compound" as a cathode material or an electrolyte additive.

Materials Science:

The presence of multiple sulfur atoms makes "this compound" an interesting building block for novel polymers and materials. Polysulfide polymers are known for their resistance to solvents and have applications as sealants and coatings. wikipedia.orgbritannica.comyoutube.com The thiocarboxy groups can serve as reactive handles for polymerization or for grafting the molecule onto surfaces to modify their properties. For example, "this compound" could be used to create self-healing polymers, where the dynamic nature of the tetrasulfide bonds allows for bond reformation after damage. It could also be incorporated into materials for environmental remediation, such as sorbents for heavy metals.

Biomedical Applications:

Many organosulfur compounds exhibit interesting biological activity. The tetrasulphide moiety is found in some natural products, and organic polysulfides are known to release hydrogen sulfide (B99878) (H₂S), a gaseous signaling molecule with various physiological roles. nih.govacs.orgnih.govresearchgate.net The potential of "this compound" as an H₂S donor could be investigated. The thiocarboxy groups could also be used to conjugate the molecule to biomolecules for targeted delivery.

Technology AreaPotential Role of this compoundKey Properties to Investigate
Lithium-Sulfur Batteries Cathode material, electrolyte additive. pku.edu.cnElectrochemical stability, polysulfide solubility, charge/discharge capacity.
Self-Healing Polymers Monomer or cross-linker with dynamic S-S bonds.Reversibility of S-S bond cleavage, mechanical properties of the polymer.
Heavy Metal Remediation Sorbent material.Binding affinity for various metal ions, reusability.
H₂S-Donating Molecules Prodrug for controlled H₂S release. nih.govacs.orgnih.govresearchgate.netRate of H₂S release under physiological conditions, biological activity.

Development of Derivatized Bis(thiocarboxy) Tetrasulphides with Tailored Properties

The chemical versatility of the thiocarboxy groups in "this compound" opens up a vast chemical space for the synthesis of derivatives with tailored properties. By systematically modifying the structure of the molecule, its physical, chemical, and biological properties can be fine-tuned for specific applications.

Esterification and Amidation:

The thiocarboxy groups can be readily converted into a variety of thioesters and thioamides. wikipedia.orgwikipedia-on-ipfs.orgthieme-connect.dethermofisher.comnih.gov Esterification with different alcohols can be used to modulate the solubility and volatility of the compound. Amidation with primary or secondary amines can introduce new functional groups and hydrogen bonding capabilities, which could be useful for creating supramolecular assemblies or for enhancing interactions with biological targets.

Coordination Chemistry:

The sulfur atoms in both the thiocarboxy and tetrasulphide moieties are potential coordination sites for metal ions. The synthesis of metal complexes of "this compound" and its derivatives could lead to new catalysts, sensors, or materials with interesting magnetic or optical properties.

Polymerization:

As mentioned earlier, the thiocarboxy groups can be used as handles for polymerization. For example, they could be converted to isothiocyanates, which can then be reacted with diamines to form poly(thiourea)s. Alternatively, the thiocarboxy groups could be used to initiate ring-opening polymerization of cyclic monomers.

The table below summarizes some potential derivatization strategies and their expected impact on the properties of the molecule:

Derivatization ReactionReagentsExpected Change in Properties
Esterification Alcohols, acid catalystIncreased hydrophobicity, altered solubility.
Amidation Primary or secondary amines, coupling agentsIntroduction of hydrogen bonding sites, potential for biological activity.
Metal Coordination Metal saltsFormation of coordination polymers, altered electronic and magnetic properties.
Conversion to Isothiocyanate Thiophosgene or equivalentCreation of a reactive handle for polymerization.
Oxidation of Tetrasulfide Oxidizing agents (e.g., m-CPBA)Formation of sulfoxides or sulfones, altered electronic properties and reactivity.

By pursuing these future research directions, the scientific community can unlock the full potential of "this compound" and its derivatives, paving the way for new discoveries and applications in a wide range of fields.

Q & A

Q. What are the standard analytical techniques for characterizing the purity and structural integrity of Bis(thiocarboxy) tetrasulphide?

Methodological Answer:

  • Use high-performance liquid chromatography (HPLC) with UV-Vis detection to assess purity. Calibrate the system using known standards and report retention times and peak areas .
  • Confirm structural identity via Fourier-transform infrared spectroscopy (FTIR) (focusing on S–S and C=S stretching bands) and nuclear magnetic resonance (NMR) spectroscopy (analyzing sulfur-related chemical shifts). Cross-validate results with mass spectrometry (MS) for molecular weight confirmation .
  • For reproducibility, document solvent systems, instrument parameters, and sample preparation steps in detail .

Q. How can researchers design a baseline synthesis protocol for this compound?

Methodological Answer:

  • Start with small-scale reactions (e.g., 1-5 mmol) using thiol-carboxylic acid precursors and sulfurizing agents (e.g., elemental sulfur or disulfide catalysts). Optimize stoichiometry and reaction time under inert atmospheres to prevent oxidation .
  • Monitor reaction progress via thin-layer chromatography (TLC) or in-situ FTIR. Include control experiments to isolate intermediates and confirm reaction pathways .
  • Publish detailed synthetic procedures, including purification methods (e.g., recrystallization solvents, column chromatography gradients) and yields .

Advanced Research Questions

Q. How should researchers resolve contradictions in reported thermodynamic stability data for this compound?

Methodological Answer:

  • Perform reproducibility studies under identical conditions (temperature, pressure, solvent) as conflicting reports. Use differential scanning calorimetry (DSC) to measure decomposition enthalpies and compare with literature values .
  • Apply multivariate statistical analysis to identify outliers or confounding variables (e.g., trace moisture, oxygen levels). Cross-reference with computational models (DFT calculations) to validate experimental stability trends .
  • Publish raw data and error margins transparently, emphasizing potential sources of variability (e.g., synthetic impurities, instrumental drift) .

Q. What strategies are effective for elucidating the redox behavior of this compound in catalytic systems?

Methodological Answer:

  • Use cyclic voltammetry (CV) to map redox potentials under controlled pH and electrolyte conditions. Correlate with in-situ Raman spectroscopy to identify intermediate sulfur species (e.g., polysulfide chains) .
  • Design kinetic isotope effect (KIE) studies to probe mechanistic pathways. Compare reaction rates using deuterated vs. protiated solvents .
  • Integrate computational chemistry (e.g., molecular dynamics simulations) to model electron-transfer pathways and validate experimental observations .

Q. How can researchers address gaps in toxicological data for this compound while adhering to ethical standards?

Methodological Answer:

  • Conduct in vitro assays (e.g., Ames test for mutagenicity, MTT assay for cytotoxicity) using established cell lines. Compare results with structurally analogous organosulfur compounds to infer toxicity profiles .
  • Follow FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to justify animal studies if required. Ensure compliance with institutional review board (IRB) protocols for humane endpoints .
  • Use systematic literature reviews to identify data gaps. Prioritize studies on bioaccumulation and metabolic pathways, citing extrapolation limits from class-level data (e.g., thiocarbamates) .

Data Contradiction and Validation

Q. What steps are critical when reconciling conflicting spectroscopic data for this compound?

Methodological Answer:

  • Reanalyze samples using standardized calibration protocols (e.g., NIST-traceable reference materials for FTIR/NMR). Verify instrument alignment and baseline correction methods .
  • Perform collaborative interlaboratory studies to isolate operator- or equipment-specific biases. Use Bland-Altman plots to quantify agreement between datasets .
  • Publish a comparative table of conflicting data (e.g., peak assignments, coupling constants) with annotations on experimental conditions (Table 1) .

Table 1: Example of Conflicting FTIR Data Reconciliation

StudyS–S Stretch (cm⁻¹)C=S Stretch (cm⁻¹)SolventNotes
A 5101180DMSOAnhydrous
B 4951205CHCl₃Trace H₂O detected

Literature and Synthesis Best Practices

  • Avoid overreliance on class-level extrapolations (e.g., organosulfides) without direct evidence .
  • Use Boolean operators (AND, OR, NOT) in literature searches to filter studies by synthesis method, characterization technique, or application .
  • Archive raw data (spectra, chromatograms) in open-access repositories with metadata tags for reproducibility .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.